4-Oxopent-2-en-2-olate;tin(2+)

Descripción

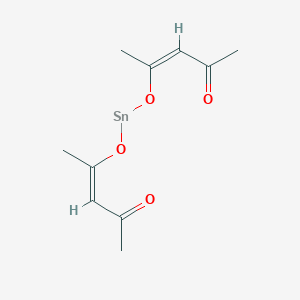

Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-, is a tin(II) complex coordinated with two 2,4-pentanedionato (acetylacetonate) ligands in a tetrahedral geometry. This compound belongs to the class of metal β-diketonates, which are characterized by their chelating ligands that stabilize the metal center through oxygen donor atoms. Such complexes are widely studied for their applications in catalysis, materials science, and as precursors for thin-film deposition .

Propiedades

Número CAS |

16009-86-2 |

|---|---|

Fórmula molecular |

C10H14O4Sn |

Peso molecular |

316.93 g/mol |

Nombre IUPAC |

bis(4-oxopent-2-en-2-olate);tin(2+) |

InChI |

InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |

Clave InChI |

XDRPDDZWXGILRT-UHFFFAOYSA-L |

SMILES isomérico |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+2] |

SMILES canónico |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+2] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- is typically synthesized through the reaction of tin(IV) chloride with acetylacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:

SnCl4+2C5H8O2→Sn(C5H7O2)2+4HCl

Industrial Production Methods

In industrial settings, the production of tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides.

Reduction: It can be reduced to lower oxidation states of tin.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other chelating agents or ligands.

Major Products Formed

Oxidation: Tin oxides (e.g., SnO2).

Reduction: Lower oxidation state tin complexes.

Substitution: New coordination complexes with different ligands.

Aplicaciones Científicas De Investigación

Polymer Production

Bis(2,4-pentanedionato)tin(IV) dichloride serves as a catalyst in the synthesis of various polymers. Its ability to enhance properties such as thermal stability and mechanical strength makes it particularly valuable in producing:

- Polyurethanes : Used in foams, elastomers, and coatings.

- Polyesters : Important for applications in textiles and packaging materials.

Case Study : A study demonstrated that incorporating this compound into polyurethane formulations significantly improved the thermal stability of the resulting materials, making them suitable for high-performance applications .

Coatings and Sealants

This compound is integral to formulating high-performance coatings and sealants. Its properties contribute to:

- Improved Adhesion : Enhances the bonding of coatings to substrates.

- Environmental Resistance : Offers protection against moisture and UV degradation.

Industry Example : In the automotive sector, coatings containing bis(2,4-pentanedionato)tin(IV) are used to protect vehicle exteriors from environmental damage .

Electronics

In electronics manufacturing, bis(2,4-pentanedionato)tin(IV) is utilized for:

- Fabrication of Electronic Components : It plays a crucial role in producing organotin compounds necessary for semiconductor manufacturing.

- Thin Film Deposition : Used in the deposition of tin oxide films which are essential for various electronic applications.

Research Insight : Research indicates that using this compound in thin film applications results in improved conductivity and optical properties .

Biocides

The compound exhibits effective biocidal properties, making it valuable in:

- Antifungal and Antibacterial Applications : Used to preserve materials and prevent microbial growth in various products.

Application Example : It has been successfully employed in wood preservation treatments to enhance durability against fungal attacks .

Research and Development

In academic and industrial research settings, bis(2,4-pentanedionato)tin(IV) serves as a reagent for:

- Organic Synthesis : Facilitates new chemical reactions.

- Materials Science Studies : Aids in the development of innovative materials with tailored properties.

Data Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Production | Catalysts for polyurethanes and polyesters | Enhanced thermal stability and strength |

| Coatings and Sealants | Automotive coatings and industrial sealants | Improved adhesion and environmental resistance |

| Electronics | Semiconductor manufacturing | Enhanced conductivity and optical properties |

| Biocides | Wood preservation and material protection | Effective against fungi and bacteria |

| Research & Development | Organic synthesis reagent | Facilitates exploration of new reactions |

Mecanismo De Acción

The mechanism of action of tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- involves its ability to coordinate with other molecules and ions. The acetylacetonate ligands provide stability to the tin center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Metal β-diketonates share structural and functional commonalities but exhibit distinct properties based on the central metal ion. Below is a comparative analysis of tin, bis(2,4-pentanedionato) with analogous complexes:

Structural and Geometric Differences

- Tin, bis(2,4-pentanedionato)- (T-4): Adopts a tetrahedral geometry (T-4), typical for divalent metal ions with smaller ionic radii. The coordination involves two bidentate acetylacetonate ligands.

- Copper, bis(2,4-pentanedionato)- (SP-4-1): Exhibits square planar geometry (SP-4-1) due to the d⁹ configuration of Cu(II), favoring Jahn-Teller distortion .

- Zinc, bis(2,4-pentanedionato)- (T-4): Similar tetrahedral geometry to the tin complex, attributed to Zn(II)'s smaller ionic radius and preference for four-coordinate structures .

- Platinum, bis(2,4-pentanedionato): Likely adopts a square planar geometry (common for Pt(II)), enabling applications in nanomaterials and electronics .

Thermodynamic and Physical Properties

- Thermal Stability: Platinum β-diketonates exhibit the highest thermal stability (decomposition >300°C), making them suitable for high-temperature processes. Zinc and tin complexes decompose at lower temperatures (~150–200°C) .

- Regulatory Status: Calcium bis(2,4-pentanedionato) is subject to EPA reporting requirements under 15 U.S.C. 2604, highlighting regulatory concerns absent in other analogs .

Actividad Biológica

Overview

Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, commonly known as tin(II) acetylacetonate, is an organotin compound with the molecular formula C₁₀H₁₄O₄Sn. It is characterized by its pale yellow to amber color and features two 2,4-pentanedionate ligands coordinated to a tin atom in a bidentate manner. This coordination enhances its stability and solubility in organic solvents, making it a valuable compound in various applications, including catalysis and potential biomedical uses.

Synthesis

The synthesis of tin(II) acetylacetonate can be achieved through several methods, including:

-

Reaction of Tin(II) Chloride with Sodium Pentane-2,4-dione :

This reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions.

-

Alternative Methods :

Other synthetic routes involve the use of different tin precursors or ligands to achieve desired properties or functionalities.

Biological Activity

Research indicates that tin(II) acetylacetonate exhibits several biological activities, particularly regarding its antimicrobial properties. Below are key findings from various studies:

- Antimicrobial Properties : Tin(II) acetylacetonate has shown potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of certain bacteria and fungi, although the mechanisms behind these effects require further investigation.

- Enzyme Interaction : The compound has been studied for its effects on enzyme activity. Preliminary results indicate that it may alter the activity of specific enzymes, potentially impacting cellular processes.

- Cytotoxicity Studies : Limited cytotoxicity studies have been conducted to evaluate the safety profile of tin(II) acetylacetonate in mammalian cells. Initial findings suggest low toxicity levels, but comprehensive assessments are necessary to confirm these results.

Case Studies

Several case studies have explored the biological activity of tin(II) acetylacetonate:

-

Antimicrobial Efficacy Against Bacterial Strains :

- A study evaluated the growth inhibition of Staphylococcus aureus and Escherichia coli in the presence of tin(II) acetylacetonate. The compound demonstrated significant zones of inhibition, indicating its potential as an antibacterial agent.

-

Fungal Inhibition :

- Research also assessed the antifungal activity against Candida albicans and Aspergillus niger. Results showed effective growth suppression at specific concentrations.

The biological activity of tin(II) acetylacetonate is believed to stem from its ability to coordinate with various biological substrates. This interaction can activate or inhibit enzymatic reactions, thereby influencing metabolic pathways within cells. The exact molecular targets and pathways remain subjects for ongoing research.

Comparative Analysis

Here is a comparative table summarizing key organotin compounds related to tin(II) acetylacetonate:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tin(II) acetylacetonate | C₁₀H₁₄O₄Sn | Antimicrobial properties; low toxicity |

| Dibutyltin bis(2,4-pentanedionate) | C₁₂H₂₄O₄Sn | Higher toxicity; used in antifungal applications |

| Tin(IV) chloride bis(2,4-pentanedionate) | C₁₁H₁₈ClO₄Sn | More oxidized state; different catalytic uses |

Q & A

Q. What role does the FINER criteria play in designing ethical and impactful studies on Tin(IV) acetylacetonate’s environmental toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.